![molecular formula C8H6F3N3O B13674709 3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and high-throughput screening of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolo[4,3-c]pyridine core can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the pyrazolo[4,3-c]pyridine core can produce dihydro derivatives.
科学的研究の応用
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential as a pharmaceutical intermediate for the development of drugs targeting various diseases.
Industry: It is utilized in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The pyrazolo[4,3-c]pyridine core can mimic natural substrates or inhibitors, modulating the activity of target proteins and pathways.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop-protection products.
2-Methoxy-3-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy and trifluoromethyl groups on the pyrazolo[4,3-c]pyridine core enhances its potential for diverse applications in research and industry.
特性
分子式 |
C8H6F3N3O |
|---|---|
分子量 |
217.15 g/mol |
IUPAC名 |
3-methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-4-3-12-6(8(9,10)11)2-5(4)13-14-7/h2-3H,1H3,(H,13,14) |
InChIキー |
QRXNYNWPYFYFRD-UHFFFAOYSA-N |
正規SMILES |
COC1=NNC2=CC(=NC=C21)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)

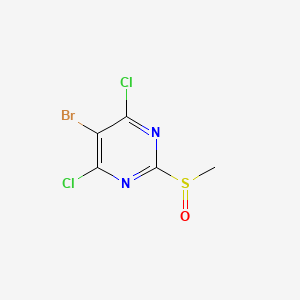
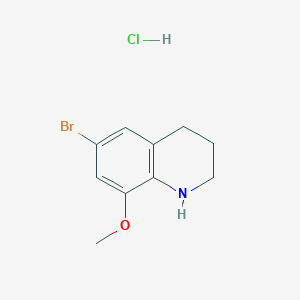
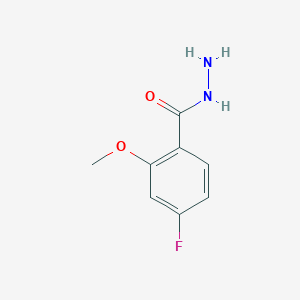
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)

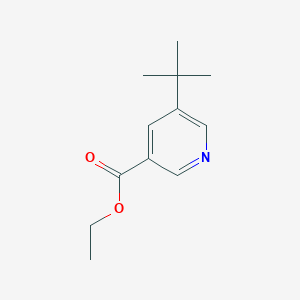
![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)
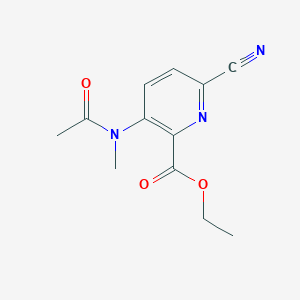

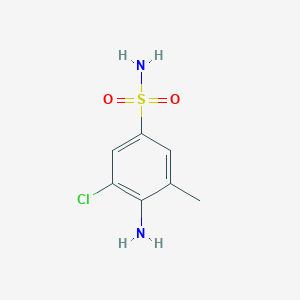
![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
